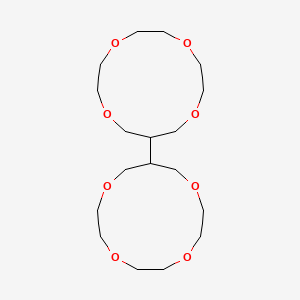
12,12'-Bi-1,4,7,10-tetraoxacyclotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane: is a chemical compound with the molecular formula C18H34O8 and a molecular weight of 378.46 g/mol . It is a cyclic ether with a complex structure that includes multiple oxygen atoms, making it an interesting subject for various chemical studies.
Preparation Methods
The preparation of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves several synthetic routes. One common method includes the cyclization of appropriate diols or polyols under acidic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclic ether structure. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Scientific Research Applications
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves its ability to form stable complexes with various molecules. The multiple oxygen atoms in its structure allow it to act as a ligand, binding to metal ions and other species. This binding can influence the reactivity and stability of the complex, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane can be compared to other cyclic ethers such as:
12,12’-(1,6-Hexanediyl)bis(1,4,7,10-tetraoxacyclotridecane): This compound has a similar structure but includes a hexanediyl linker, which can influence its reactivity and applications.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: This variant includes an isopropyl group, which can affect its solubility and interaction with other molecules.
The uniqueness of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane lies in its specific arrangement of oxygen atoms and its ability to form stable complexes, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
109773-66-2 |
|---|---|
Molecular Formula |
C18H34O8 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
12-(1,4,7,10-tetraoxacyclotridec-12-yl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C18H34O8/c1-2-20-6-10-24-14-17(13-23-9-5-19-1)18-15-25-11-7-21-3-4-22-8-12-26-16-18/h17-18H,1-16H2 |
InChI Key |
HVSWIJWCTIKRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)C2COCCOCCOCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)
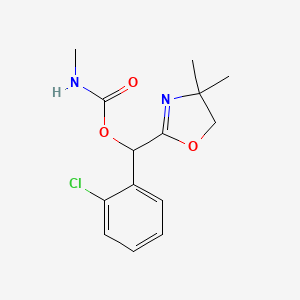
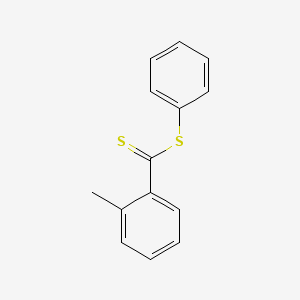
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
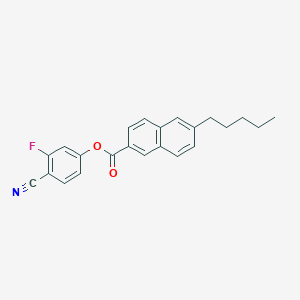
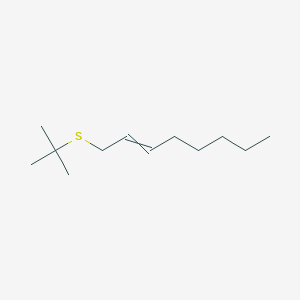
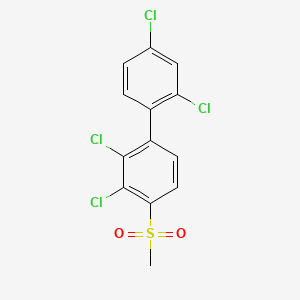


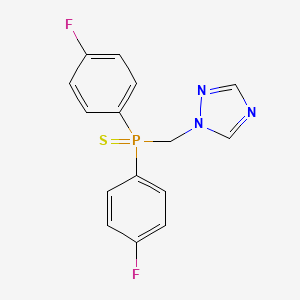
methanone](/img/structure/B14323951.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
